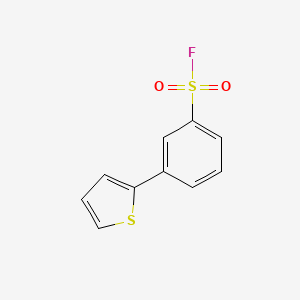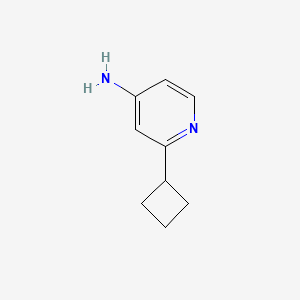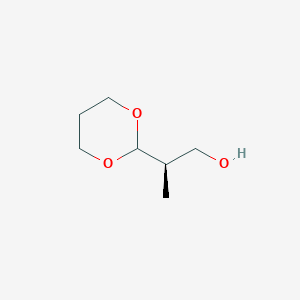![molecular formula C10H17N3O B2690357 [(2R)-5-(1,3-Dimethylpyrazol-4-yl)pyrrolidin-2-yl]methanol CAS No. 2137418-66-5](/img/structure/B2690357.png)
[(2R)-5-(1,3-Dimethylpyrazol-4-yl)pyrrolidin-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[(2R)-5-(1,3-Dimethylpyrazol-4-yl)pyrrolidin-2-yl]methanol” is a chemical compound with the CAS Number: 2137418-66-5. It has a molecular weight of 195.26 and its IUPAC name is (2R)-5-(1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-yl)methanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17N3O/c1-7-9(5-13(2)12-7)10-4-3-8(6-14)11-10/h5,8,10-11,14H,3-4,6H2,1-2H3/t8-,10?/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 195.26 . The physical form of this compound is oil .Scientific Research Applications
Enantioselective Catalysis
[(2R)-5-(1,3-Dimethylpyrazol-4-yl)pyrrolidin-2-yl]methanol and similar compounds have been studied for their use in enantioselective catalysis, particularly in Michael addition reactions. For instance, Bis-(3,5-dimethylphenyl)((S)-pyrrolidin-2-yl)methanol, related to the compound of interest, has shown efficiency as a bifunctional organocatalyst in the enantioselective Michael addition of malonate esters to nitroolefins, yielding products with good to high yields and moderate enantiomeric excess (ee) (Lattanzi, 2006).
Synthesis and Structural Studies
Complexes involving similar pyrrolidin-2-yl)methanol derivatives have been synthesized and studied for their potential in catalysis and molecular architecture. For example, nickel complexes with bidentate N,O-type ligands showed promise in the catalytic oligomerization of ethylene, demonstrating the versatility of these compounds in catalytic applications (Kermagoret & Braunstein, 2008).
Supramolecular Chemistry
Research into the crystal structures and supramolecular interactions of compounds similar to [(2R)-5-(1,3-Dimethylpyrazol-4-yl)pyrrolidin-2-yl]methanol reveals their potential in forming complex molecular architectures. Studies have detailed the formation of triple-stranded helical supramolecular complexes, showcasing the structural diversity and potential for molecular engineering (Lam et al., 1997).
Hydrogen Bonding and Molecular Interactions
The study of 2-(2'-pyridyl)pyrroles and their interactions with alcohols through hydrogen bonding sheds light on the potential of pyrrolidin-2-yl)methanol derivatives in understanding and exploiting intermolecular forces for chemical synthesis and material science. These investigations contribute to the broader understanding of hydrogen bonding in dilute solutions and have implications for solvent effects in chemical reactions (MacManus-Spencer et al., 2004).
Safety and Hazards
properties
IUPAC Name |
[(2R)-5-(1,3-dimethylpyrazol-4-yl)pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-7-9(5-13(2)12-7)10-4-3-8(6-14)11-10/h5,8,10-11,14H,3-4,6H2,1-2H3/t8-,10?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQANRUSTELOLCX-HNHGDDPOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2CCC(N2)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1C2CC[C@@H](N2)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2R)-5-(1,3-Dimethylpyrazol-4-yl)pyrrolidin-2-yl]methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(7-chloro-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B2690276.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-(3-pyridinyl)-1H-pyrrole-3-carboxylic acid](/img/structure/B2690277.png)





![N-cyclohexyl-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2690289.png)


![(3aS,6aR)-2,3,3a,6a-tetrahydrofuro[2,3-c]furan-4,6-dione](/img/no-structure.png)

